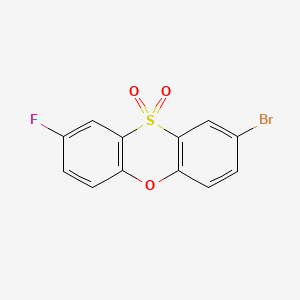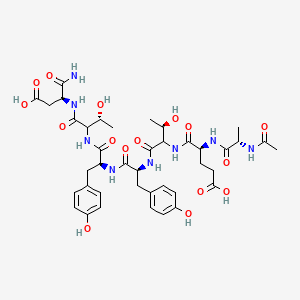
Nickel(II) isodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) isodecanoate is an organometallic compound with the chemical formula C20H38NiO4. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with isodecanoate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .
準備方法
Synthetic Routes and Reaction Conditions: Nickel(II) isodecanoate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) acetate, with isodecanoic acid. The reaction typically occurs in an organic solvent under reflux conditions. The general reaction can be represented as: [ \text{Ni(II) salt} + 2 \text{Isodecanoic acid} \rightarrow \text{this compound} + 2 \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves the use of nickel(II) hydroxide or nickel(II) carbonate as starting materials. These are reacted with isodecanoic acid under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Nickel(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) complexes under specific conditions.
Reduction: Reduction reactions can convert it back to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions where isodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents like bromine or hydrogen peroxide in alkaline conditions.
Reduction: Hydrogen gas or hydrazine in the presence of a suitable catalyst.
Substitution: Various ligands such as phosphines or amines under reflux conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: New nickel(II) complexes with different ligands
科学的研究の応用
Nickel(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty coatings, lubricants, and as a precursor for nickel-based nanomaterials .
作用機序
The mechanism by which nickel(II) isodecanoate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic processes. In biological systems, it can interact with biomolecules, potentially altering their function or stability. The molecular targets and pathways involved often include coordination with nitrogen, oxygen, or sulfur-containing groups in biomolecules .
類似化合物との比較
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
Comparison: Nickel(II) isodecanoate is unique due to its specific ligand environment, which imparts distinct solubility and reactivity characteristics compared to other nickel(II) compounds. For instance, while nickel(II) acetate is commonly used in aqueous solutions, this compound is more soluble in organic solvents, making it suitable for different applications .
特性
CAS番号 |
85508-43-6 |
|---|---|
分子式 |
C20H38NiO4 |
分子量 |
401.2 g/mol |
IUPAC名 |
8-methylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
RSWNZKSBWZHYGH-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
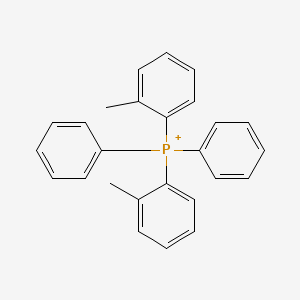


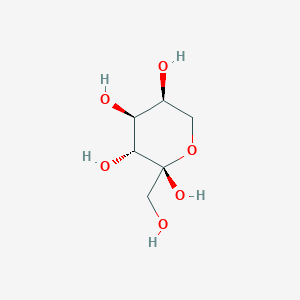
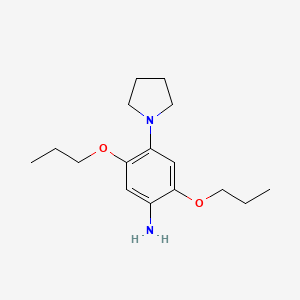
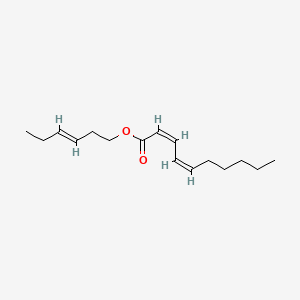
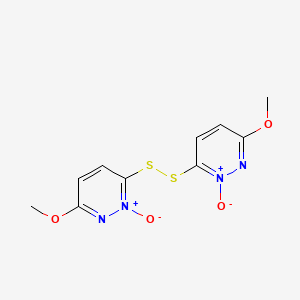

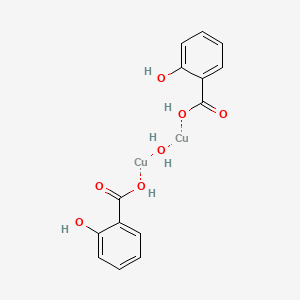
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
